molecular formula C26H30O9 B043647 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose CAS No. 79414-66-7

1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose

Cat. No.: B043647
CAS No.: 79414-66-7
M. Wt: 486.5 g/mol
InChI Key: ZAUYNTYUSYJZRN-RTJMFUJLSA-N
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Description

1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose is a biochemical reagent primarily used in glycobiology research. This compound is a derivative of mannose, a simple sugar, and is characterized by its acetyl and carbonyl functional groups. It plays a significant role in the study of carbohydrate chemistry, glycan formation and degradation, and protein-glycan interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose typically involves the acetylation and carbonylation of mannose derivatives. One common method starts with the acetylation of mannose using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose is widely used in scientific research, particularly in:

    Chemistry: As a building block for the synthesis of complex carbohydrates and glycosides.

    Biology: In the study of glycan structures and their biological functions.

    Medicine: As a precursor for the synthesis of glycosylated drugs and diagnostic agents.

    Industry: In the production of glycosylated polymers and materials

Mechanism of Action

The compound exerts its effects through its functional groups. The acetyl groups protect the hydroxyl groups of mannose, allowing selective reactions at other positions. The carbonyl group can participate in various chemical reactions, facilitating the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Uniqueness: 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose is unique due to its specific pattern of acetylation and the presence of a carbonyl group. This combination allows for selective reactions and makes it a valuable intermediate in the synthesis of complex carbohydrates and glycosides .

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-4,6-diacetyloxy-3,5-bis(phenylmethoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O9/c1-17(27)30-16-22-23(31-14-20-10-6-4-7-11-20)24(33-18(2)28)25(26(35-22)34-19(3)29)32-15-21-12-8-5-9-13-21/h4-13,22-26H,14-16H2,1-3H3/t22-,23-,24+,25-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUYNTYUSYJZRN-RTJMFUJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443281
Record name 1,3,6-Tri-O-acetyl-2,4-di-O-benzyl-alpha-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79414-66-7
Record name 1,3,6-Tri-O-acetyl-2,4-di-O-benzyl-alpha-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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